molecular formula C15H14N4O3S B5789237 methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5789237
M. Wt: 330.4 g/mol
InChI Key: SSHAGEGTYAYTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, commonly known as MFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MFT belongs to the class of triazole compounds, which have been shown to possess various pharmacological properties.

Mechanism of Action

The mechanism of action of MFT is not well understood, but it is thought to involve the inhibition of key enzymes involved in the growth and replication of microorganisms. MFT has been shown to inhibit the activity of lanosterol 14-alpha-demethylase, an enzyme involved in the synthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to membrane disruption and cell death. Additionally, MFT has been shown to inhibit the activity of DNA topoisomerases, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
MFT has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. MFT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MFT has been shown to modulate immune responses by enhancing the production of cytokines and chemokines, which play a crucial role in the immune system's response to infections and tumors.

Advantages and Limitations for Lab Experiments

MFT has several advantages as a research tool, including its broad-spectrum activity against microorganisms and its potential as a therapeutic agent for the treatment of various diseases. However, MFT also has several limitations, including its toxicity and potential side effects. Additionally, the synthesis of MFT is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on MFT, including the development of more efficient and cost-effective synthesis methods, the identification of the compound's molecular targets and mechanisms of action, and the evaluation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of MFT as a research tool for the study of microorganisms and cancer cells could lead to the development of novel treatments and therapies.

Synthesis Methods

MFT can be synthesized through a multistep process involving the condensation of 2-furylmethylamine and 4-pyridinecarboxaldehyde, followed by the addition of thioacetic acid and sodium azide. The resulting compound is then methylated using dimethyl sulfate to yield MFT. The synthesis of MFT has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

MFT has been shown to possess various pharmacological properties, including antifungal, antibacterial, and antitumor activities. Several studies have investigated the potential use of MFT as a therapeutic agent for the treatment of various diseases. For example, MFT has been shown to inhibit the growth of Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, MFT has been shown to possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

properties

IUPAC Name

methyl 2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-21-13(20)10-23-15-18-17-14(11-4-6-16-7-5-11)19(15)9-12-3-2-8-22-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHAGEGTYAYTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

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